molecular formula C9H8F2O3 B3271280 Methyl 2,3-difluoro-4-methoxybenzoate CAS No. 544704-78-1

Methyl 2,3-difluoro-4-methoxybenzoate

Cat. No.: B3271280
CAS No.: 544704-78-1
M. Wt: 202.15 g/mol
InChI Key: ZFVVAHZRHQXXGX-UHFFFAOYSA-N
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Description

Methyl 2,3-difluoro-4-methoxybenzoate is an organic compound with the molecular formula C₉H₈F₂O₃ and a molecular weight of 202.15 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methoxy group. This compound is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-difluoro-4-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 2,3-difluoro-4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . Another method involves the reaction of 2,3-difluoro-4-methoxybenzoyl chloride with methanol . The reaction conditions typically include refluxing the reactants in an appropriate solvent such as toluene or tetrahydrofuran (THF) for several hours.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-difluoro-4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH).

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether is a typical reducing agent.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis reactions.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted benzoates.

    Reduction: The major product is 2,3-difluoro-4-methoxybenzyl alcohol.

    Hydrolysis: The major product is 2,3-difluoro-4-methoxybenzoic acid.

Scientific Research Applications

Methyl 2,3-difluoro-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique fluorine atoms.

    Medicine: It is investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,3-difluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluorobenzoate
  • Methyl 3-fluoro-4-methoxybenzoate
  • Methyl 2,4-difluoro-5-methoxybenzoate

Uniqueness

Methyl 2,3-difluoro-4-methoxybenzoate is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds .

Properties

IUPAC Name

methyl 2,3-difluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVVAHZRHQXXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Iodomethane (10.7 mL, 172.5 mmol) was added into a mixture of 2,3-difluoro-4-hydroxybenzoic acid (10.0 g, 57.5 mmol), lithium carbonate (12.7 g, 172.5 mmol) and N,N-dimethylformamide (100 mL). The mixture was stirred at 40° C. for 12 h, and then poured into water and extracted with EtOAc. The organic extracts were dried over MgSO4. Evaporation and purification by flash chromatography (hexanes/EtOAc 5/1) gave a white solid (10.2 g, 88% yield, m.p. 66-68° C.); MS m/e 203 (M+H)+.
Quantity
10.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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